molecular formula C8H15NO6 B138923 2-(acetylamino)-2-deoxy-b-D-galactopyranose CAS No. 147995-09-3

2-(acetylamino)-2-deoxy-b-D-galactopyranose

Cat. No.: B138923
CAS No.: 147995-09-3
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-JAJWTYFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-2-deoxy-b-D-galactopyranose is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of glycoproteins and glycolipids. In humans, it is the terminal carbohydrate forming the antigen of blood group A and is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-2-deoxy-b-D-galactopyranose can be achieved through various methods. One approach involves the selective synthesis of alpha- and beta-glycosides of N-acetyl galactosamine using rare earth metal triflates. This method employs hafnium (IV) triflate and scandium (III) triflate to obtain alpha- and beta-glycosides, respectively . Another method involves the preparation of cluster glycosides containing N-acetyl-D-galactosamine, which are activated by methyl chloroformate and coupled to aminohexyl 2-acetamido-2-deoxy-beta-D-galactopyranoside .

Industrial Production Methods

Industrial production of this compound often involves enzymatic catalysis. For example, the biomanufacturing of glucosamine, a related compound, can be achieved through fermentation with wild-type or engineered microorganisms and enzymatic catalysis with chitinolytic enzymes . This approach can be adapted for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-2-deoxy-b-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For instance, it can be hydrolyzed by beta-N-acetylgalactosaminidase, which catalyzes the hydrolysis of terminal non-reducing N-acetyl-D-galactosamine residues .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include rare earth metal triflates, methyl chloroformate, and various enzymes such as beta-N-acetylgalactosaminidase. The conditions for these reactions typically involve mild temperatures and specific pH levels to ensure optimal enzyme activity.

Major Products

The major products formed from the reactions of this compound include various glycosides and glycoproteins. For example, the hydrolysis of this compound by beta-N-acetylgalactosaminidase results in the formation of free N-acetyl-D-galactosamine residues .

Comparison with Similar Compounds

2-(acetylamino)-2-deoxy-b-D-galactopyranose is similar to other amino sugars such as N-acetyl-D-glucosamine and galactosamine. it is unique in its specific role in forming the antigen of blood group A and its involvement in protein O-glycosylation . Other similar compounds include:

This compound stands out due to its specific biological functions and its use in targeted drug delivery systems.

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260928
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14131-60-3
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14131-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D N-Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-N-ACETYL-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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